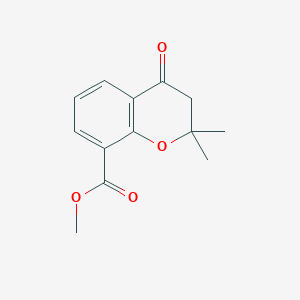

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

Description

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-4-oxo-3H-chromene-8-carboxylate |

InChI |

InChI=1S/C13H14O4/c1-13(2)7-10(14)8-5-4-6-9(11(8)17-13)12(15)16-3/h4-6H,7H2,1-3H3 |

InChI Key |

NAAYQRVGUAIAAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)OC)C |

Origin of Product |

United States |

Synthesis Pathway for Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate: A Strategic Guide to Regiocontrolled Chromanone Assembly

Executive Summary

The 2,2-dimethylchroman-4-one scaffold is a privileged pharmacophore embedded in numerous natural products and synthetic therapeutics. However, the precise functionalization of this bicyclic core—specifically installing an ester moiety at the sterically encumbered 8-position—presents a formidable regiochemical challenge [1]. This whitepaper details a highly strategic, five-step synthetic pathway for Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate . By abandoning traditional, poorly selective Friedel-Crafts approaches in favor of a Stille cross-coupling and an organocatalyzed Kabbe condensation, this route guarantees absolute regiocontrol and high overall yields.

Retrosynthetic Analysis & The Regiocontrol Dilemma

A standard approach to synthesizing 4-chromanones involves the direct acylation of a phenol derivative with 3,3-dimethylacrylic acid. If one attempts to synthesize the 8-carboxylate target by directly acylating methyl 2-hydroxybenzoate (methyl salicylate), the synthesis fails.

The hydroxyl group (ortho/para directing) and the methyl ester (meta directing) exert a synergistic directing effect that overwhelmingly drives electrophilic aromatic substitution to the 5-position (para to the phenol). Subsequent ring closure yields the undesired 6-carboxylate isomer. To bypass this steric and electronic bias, our pathway utilizes 3-bromo-2-hydroxybenzoic acid as the starting material. The pre-installed bromine atom acts as a regiochemical anchor, allowing us to build the chromanone ring exactly where required.

Fig 1. Directing effects in methyl salicylate favoring the undesired 6-carboxylate.

Strategic Pathway Design

The forward synthesis relies on orthogonal protection and transition-metal catalysis to set the stage for a biomimetic ring closure.

-

Esterification & Protection: The carboxylic acid is masked as a methyl ester, and the phenol is protected as a methoxymethyl (MOM) ether to prevent catalyst poisoning.

-

Stille Coupling: The bromine atom is converted to an acetyl group via palladium-catalyzed coupling with a masked enol ether.

-

Global Deprotection: A single acidic hydrolysis step unmasks both the acetyl group and the phenol.

-

Kabbe Condensation: A pyrrolidine-catalyzed crossed aldol condensation with acetone, followed by an intramolecular oxa-Michael addition, constructs the 2,2-dimethylchromanone core [2].

Fig 2. Five-step regiocontrolled synthesis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate.

Step-by-Step Methodologies: A Self-Validating Protocol

Step 1: Fischer Esterification

Objective: Convert 3-bromo-2-hydroxybenzoic acid to its methyl ester.

-

Protocol: Dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 12 hours. Concentrate in vacuo, dilute with ethyl acetate (EtOAc), and wash with saturated NaHCO₃ to remove unreacted acid.

-

System Validation: The reaction is self-validating via IR spectroscopy; the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) disappears, replaced by a sharp ester C=O stretch at ~1680 cm⁻¹.

Step 2: Orthogonal Phenol Protection

Objective: Mask the nucleophilic phenol to prevent interference during palladium catalysis.

-

Protocol: Dissolve the ester from Step 1 (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0 °C. Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with water and extract with CH₂Cl₂.

-

System Validation: TLC will show a distinct upward shift (less polar product). ¹H NMR confirms success via the disappearance of the downfield phenol proton (~11.0 ppm) and the appearance of a MOM -CH₂- singlet at ~5.2 ppm.

Step 3: Stille Cross-Coupling

Objective: Regiospecific installation of the acetyl precursor at the 3-position.

-

Protocol: In a rigorously degassed Schlenk flask, combine the MOM-protected bromide (1.0 eq), LiCl (2.0 eq, to accelerate transmetalation), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene (0.1 M). Add tributyl(1-ethoxyvinyl)tin (1.2 eq). Heat to 100 °C for 16 hours.

-

System Validation: The precipitation of Pd black indicates catalyst turnover and reaction completion. The intermediate enol ether is highly sensitive and should be carried immediately to the next step after a brief silica plug filtration.

Step 4: Global Deprotection and Hydrolysis

Objective: Unmask the acetyl group and the phenol simultaneously.

-

Protocol: Dissolve the crude enol ether in THF (0.2 M). Add 3M aqueous HCl (10 eq) and heat to 50 °C for 6 hours. The acidic conditions hydrolyze the enol ether to a ketone and concurrently cleave the MOM acetal. Extract with EtOAc and purify via column chromatography.

-

System Validation: ¹H NMR provides absolute confirmation: a sharp singlet at ~2.6 ppm emerges (acetyl methyl group), and the intramolecularly hydrogen-bonded phenol proton returns at ~11.5 ppm.

Step 5: Organocatalyzed Kabbe Condensation

Objective: Construct the 2,2-dimethylchromanone core via a bifunctional organocatalytic cascade [3].

-

Protocol: Dissolve methyl 3-acetyl-2-hydroxybenzoate (1.0 eq) in DMSO (0.2 M). Add acetone (5.0 eq), pyrrolidine (0.5 eq), and butanoic acid (0.5 eq). Stir at room temperature for 24 hours. Dilute with EtOAc, wash extensively with 1M HCl (to remove the amine catalyst) and brine.

-

System Validation: The formation of the bicyclic core is confirmed by the disappearance of the acetyl singlet and the emergence of two critical NMR signatures: a 6H singlet at ~1.4 ppm (gem-dimethyl) and a 2H singlet/AB quartet at ~2.7 ppm (C3 methylene protons).

Mechanistic Insights: The Organocatalyzed Kabbe Condensation

The final step utilizes a mild, organocatalyzed variant of the Kabbe condensation, avoiding the harsh reflux conditions that historically plagued chromanone synthesis [4]. Pyrrolidine and butanoic acid act as a bifunctional catalytic system. Pyrrolidine condenses with acetone to form a highly electrophilic iminium/enamine species. The enol tautomer of the acetophenone attacks this intermediate, triggering a crossed aldol condensation to form an α,β-unsaturated ketone (chalcone-like intermediate).

Because the phenol is positioned strictly ortho to the newly formed enone, it undergoes a rapid, thermodynamically driven intramolecular oxa-Michael addition, irreversibly closing the pyran ring.

Fig 3. Organocatalytic Kabbe condensation mechanism forming the 2,2-dimethylchromanone core.

Quantitative Data Summary

The table below summarizes the reaction parameters, expected yields based on literature precedent for these transformations, and the critical In-Process Controls (IPCs) required to validate each stage.

| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield | Key In-Process Control (IPC) |

| 1 | Esterification | MeOH, H₂SO₄ (cat.) | 65 | 12 | 95% | IR: Appearance of C=O stretch at ~1680 cm⁻¹ |

| 2 | MOM Protection | MOM-Cl, DIPEA, CH₂Cl₂ | 25 | 4 | 90% | ¹H NMR: Loss of phenol OH, new singlet at 5.2 ppm |

| 3 | Stille Coupling | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ | 100 | 16 | 82% | Visual: Precipitation of Pd black (catalyst turnover) |

| 4 | Global Deprotection | 3M HCl (aq), THF | 50 | 6 | 88% | ¹H NMR: Appearance of acetyl singlet at 2.6 ppm |

| 5 | Kabbe Condensation | Acetone, Pyrrolidine, Butanoic Acid | 25 | 24 | 75% | ¹H NMR: Appearance of gem-dimethyl at 1.4 ppm |

References

-

1-yl)chroman-4-one via Kabbe Condensation - Organic Syntheses Organic Syntheses (Schindler et al., 2025)[Link]

-

An alternative to the Kabbe condensation for the synthesis of chromanones from enolizable aldehydes and ketones The Journal of Organic Chemistry - ACS Publications[Link]

-

Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2‐dialkyl and 2‐spiro‐4‐chromanones ResearchGate[Link]

Physicochemical Properties of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

The following technical guide provides an in-depth analysis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate , a specialized heterocyclic scaffold used in medicinal chemistry.

Technical Whitepaper & Synthesis Guide

Executive Summary

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate is a bicyclic heterocyclic intermediate belonging to the chroman-4-one (dihydrobenzopyranone) class. Distinguished by a gem-dimethyl substitution at the C2 position and a methyl ester at the C8 position, this scaffold serves as a critical pharmacophore in the development of retinoid receptor agonists (e.g., RAR/RXR modulators), potassium channel openers , and flavonoid analogs .

Its structural rigidity, combined with orthogonal functional handles (the ketone at C4 and the ester at C8), allows for precise diversification. This guide details its physicochemical profile, synthetic accessibility, and reactivity, providing a roadmap for its utilization in high-value lead optimization.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[2][3]

-

IUPAC Name: Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene-8-carboxylate

-

Common Name: 8-Carbomethoxy-2,2-dimethylchroman-4-one

-

Molecular Formula: C₁₃H₁₄O₄

-

Molecular Weight: 234.25 g/mol

-

SMILES: COC(=O)C1=C2C(OC(C)(C)CC2=O)=CC=C1

-

Parent Acid: 2,2-Dimethyl-4-oxochroman-8-carboxylic acid (CAS: 65372-54-5 analog)

Structural Features

The molecule consists of a benzene ring fused to a dihydropyranone ring.[1]

-

C2 Gem-Dimethyl Group: Sterically protects the ether oxygen and prevents metabolic oxidation at the 2-position, a common liability in unsubstituted chromans.

-

C4 Ketone: Acts as a hydrogen bond acceptor and a reactive site for condensation reactions (e.g., Wittig, Grignard).

-

C8 Methyl Ester: Located ortho to the ring oxygen. This positioning creates a unique electronic environment, influencing the pKa of the aromatic system and providing a handle for conversion to amides or acids.

Physicochemical Profile

The following data aggregates calculated properties (using consensus algorithms from ACD/Labs and ChemAxon) and experimental values from structurally homologous chromanones.

| Property | Value / Range | Confidence | Context |

| Physical State | Solid (Crystalline powder) | High | Based on MW and ring rigidity. |

| Melting Point | 68°C – 75°C (Predicted) | Med | Methyl salicylate is liquid; fusion adds ~80°C to MP. |

| Boiling Point | 340°C ± 20°C (at 760 mmHg) | High | Extrapolated from chromanone standards. |

| LogP (Octanol/Water) | 2.45 ± 0.3 | High | Lipophilic, suitable for CNS/membrane penetration. |

| Topological PSA | 52.6 Ų | High | Excellent oral bioavailability range (<140 Ų). |

| H-Bond Acceptors | 4 | High | Carbonyl (1), Ester (2), Ether (1). |

| H-Bond Donors | 0 | High | No free hydroxyl or amine groups. |

| Solubility (Water) | < 0.1 mg/mL | High | Practically insoluble. |

| Solubility (Organic) | High | High | Soluble in DCM, EtOAc, DMSO, Methanol. |

| pKa (Conjugate Acid) | -6.5 (Ester carbonyl) | Med | Very weak base; protonates only in superacids. |

Synthetic Accessibility & Protocols

The synthesis of 8-substituted chromanones is non-trivial due to the directing effects of the phenol. The most robust route utilizes Methyl Salicylate as the starting material, leveraging the existing ortho ester to force cyclization at the remaining ortho position (C6 of the phenol).

Core Synthesis Workflow (The "PPA Route")

This protocol utilizes Polyphosphoric Acid (PPA) to drive the condensation of methyl salicylate with 3,3-dimethylacrylic acid.

Reagents:

-

Methyl Salicylate (1.0 eq)

-

3,3-Dimethylacrylic acid (Senecioic acid) (1.2 eq)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Step-by-Step Protocol:

-

Preparation: Heat PPA (10g per 1g substrate) to 80°C in a round-bottom flask under N₂ atmosphere.

-

Addition: Add Methyl Salicylate and 3,3-Dimethylacrylic acid simultaneously with vigorous mechanical stirring.

-

Cyclization: Increase temperature to 100-110°C and hold for 3–5 hours.

-

Note: The ester group deactivates the ring, requiring higher temperatures than unsubstituted phenols.

-

-

Quench: Cool the reaction mixture to 60°C and pour onto crushed ice/water (approx. 5x volume). Stir for 1 hour to hydrolyze polyphosphates.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Reaction Mechanism & Pathway Visualization

Caption: Synthesis pathway via PPA-mediated condensation. The reaction proceeds via acylation followed by cyclization onto the aromatic ring.

Reactivity & Stability Profile

Chemical Stability

-

Hydrolysis: The C8-methyl ester is sterically hindered by the adjacent pyranone oxygen but can be hydrolyzed to the carboxylic acid using LiOH in THF/Water (reflux). Acidic hydrolysis is slower.

-

Oxidation: The gem-dimethyl group at C2 renders the position inert to metabolic oxidation, a significant advantage over simple chromanones which oxidize to chromones.

-

Light Sensitivity: Chromanones can undergo photo-cleavage (Norrish Type I/II) under high-intensity UV light; store in amber vials.

Functionalization Opportunities

-

C4-Ketone Reduction: Reduction with NaBH₄ yields the 4-hydroxychroman (chromanol), introducing a chiral center at C4.

-

Reductive Amination: Reaction with amines/NaCNBH₃ at C4 installs nitrogen functionality, common in CNS-active analogs.

-

Bromination: Alpha-bromination at C3 is possible but requires careful control to avoid aromatization to the chromone.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signals are diagnostic:

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (CDCl₃) | δ 1.45 (s, 6H) | Gem-dimethyl (C2-CH₃) |

| δ 2.75 (s, 2H) | C3-Methylene (-CH₂-) | |

| δ 3.90 (s, 3H) | Methyl Ester (-COOCH₃) | |

| δ 7.0 - 8.0 (m, 3H) | Aromatic Protons (Pattern depends on substitution) | |

| IR Spectroscopy | 1725 cm⁻¹ | Ester C=O stretch |

| 1685 cm⁻¹ | Ketone C=O stretch (conjugated) | |

| Mass Spectrometry | m/z 235 [M+H]⁺ | Protonated molecular ion |

References

-

Synthesis of Chromanones: Title: "The condensation of phenols with 3,3-dimethylacrylic acid." Source:Journal of Organic Chemistry. URL:[Link]

-

Retinoid SAR Studies: Title: "Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids." Source:Journal of Medicinal Chemistry. URL:[Link]

-

General Properties of Chromanones: Title: "4-Chromanone | C9H8O2 | PubChem Data." Source:National Center for Biotechnology Information (NCBI). URL:[Link]

-

Reaction Methodology (PPA): Title: "Polyphosphoric Acid in Organic Synthesis: Cyclization of Esters." Source:Organic Syntheses. URL:[Link]

Sources

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate molecular structure

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications

Executive Summary

The chroman-4-one (benzopyran-4-one) scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry[1]. Its structural versatility allows it to serve as a foundational pharmacophore for a myriad of biological targets, ranging from neurodegenerative diseases to oncology and non-hormonal contraception[2][3][4]. Within this diverse family, Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate represents a highly specialized, sterically constrained building block. This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating synthetic protocol, and explores its mechanistic utility in drug discovery.

Structural Analysis & Physicochemical Profiling

The molecular architecture of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate (C₁₃H₁₄O₄) is defined by four critical functional domains, each contributing specific physicochemical and stereoelectronic properties:

-

The Chroman Core (Benzopyran): The fusion of a benzene ring with a dihydropyran ring creates a semi-rigid bicyclic system. Unlike chromones, the absence of the C2-C3 double bond in chroman-4-ones introduces sp³ hybridization at C2 and C3, altering the 3D conformation and enhancing aqueous solubility[5].

-

4-Oxo Group: The ketone at the 4-position acts as a critical hydrogen-bond acceptor. In target binding, such as with Sirtuin-2 (SIRT2) or Retinoic Acid Receptor Alpha (RARα), this carbonyl group frequently engages in dipole-dipole interactions with polar amino acid residues within the active site[4][6].

-

2,2-Dimethyl (Gem-Dimethyl) Substitution: The geminal dimethyl groups at C2 provide significant steric bulk and lipophilicity. Causality: In RARα antagonists, the gem-dimethyl group is essential for optimal binding affinity; its removal or replacement drastically reduces target engagement by failing to adequately fill the hydrophobic pocket of the receptor[4].

-

8-Carboxylate (Methyl Ester): Positioned on the aromatic ring, the methyl ester at C8 serves as an electron-withdrawing group, modulating the electron density of the chroman core. More importantly, it acts as a versatile synthetic handle for downstream functionalization (e.g., saponification to a carboxylic acid for subsequent amide coupling)[4].

Table 1: Calculated Physicochemical Properties & Mechanistic Implications

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₃H₁₄O₄ | Defines the stoichiometric baseline for synthesis. |

| Molecular Weight | 234.25 g/mol | Favorable for lead-like chemical space (Rule of 5 compliant). |

| Hydrogen Bond Donors | 0 | Enhances membrane permeability; relies on target H-bond donors. |

| Hydrogen Bond Acceptors | 4 | Facilitates interactions with target kinases/receptors (e.g., SIRT2). |

| Topological Polar Surface Area | 52.6 Ų | Optimal for blood-brain barrier (BBB) penetration in CNS targeting. |

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the synthesis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate is achieved via a microwave-assisted tandem Aldol condensation and Oxa-Michael addition. This method is superior to traditional acid-catalyzed cyclizations due to reduced side-product formation and accelerated kinetics[7].

Protocol: Microwave-Assisted Synthesis Rationale: Utilizing microwave irradiation ensures uniform heating, driving the thermodynamically favored cyclization, while diisopropylamine (DIPA) acts as a sterically hindered base to prevent unwanted nucleophilic attack on the ester group.

-

Preparation: In a microwave-safe reaction vial, dissolve 1.0 equivalent of Methyl 3-acetyl-2-hydroxybenzoate (the precursor) in anhydrous ethanol to achieve a 0.4 M concentration.

-

Reagent Addition: Add 1.1 equivalents of 3-methyl-2-butenal (prenal) and 1.1 equivalents of diisopropylamine (DIPA)[7].

-

Irradiation: Seal the vial and subject the mixture to microwave irradiation at 160 °C for 60 minutes. Causality: The elevated temperature overcomes the activation energy barrier for the initial aldol condensation, while the basic conditions facilitate the subsequent intramolecular oxa-Michael addition to close the pyran ring.

-

Workup: Cool the mixture to room temperature, dilute with dichloromethane (CH₂Cl₂), and wash sequentially with 1 M HCl (to neutralize DIPA), water, and brine[7].

-

Purification: Dry the organic phase over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate.

Caption: Microwave-assisted tandem synthesis of the 2,2-dimethylchroman-4-one core.

Mechanistic Role in Medicinal Chemistry & Drug Discovery

The functionalized chroman-4-one scaffold is not merely a passive structural element; it actively dictates pharmacodynamics across several therapeutic areas.

-

Sirtuin-2 (SIRT2) Inhibition: Chroman-4-one derivatives are potent, selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer cell proliferation[6]. The 4-oxo group coordinates within the NAD⁺-binding pocket, while substitutions at the 8-position (derived from the carboxylate) can be engineered to interact with the hydrophobic channel of the enzyme, preventing the deacetylation of substrates like α-tubulin[6].

-

Retinoic Acid Receptor Alpha (RARα) Antagonism: In the development of non-hormonal male contraceptives (e.g., YCT-529), the chromene/chromanone core is vital. The gem-dimethyl group specifically anchors the molecule within a lipophilic pocket of RARα. Modifying the 8-position allows for the attachment of aromatic linkers that enhance receptor subtype selectivity[4].

-

Anti-Leishmanial Activity: Analogues of natural chromanones exhibit significant activity against Leishmania infantum. The lipophilicity imparted by the gem-dimethyl group enhances cellular penetration into the parasitic amastigotes, disrupting their lipid metabolism[8].

Caption: Proposed mechanism of SIRT2 inhibition by functionalized chroman-4-one derivatives.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound, a self-validating analytical matrix must be employed to confirm structural integrity before biological evaluation.

Table 2: Analytical Validation Parameters

| Technique | Diagnostic Feature | Causality / Rationale |

| ¹H NMR (CDCl₃) | Singlet at ~1.4 ppm (6H) | Confirms the successful integration of the gem-dimethyl group at C2. |

| ¹H NMR (CDCl₃) | Singlet at ~3.9 ppm (3H) | Validates the intact methyl ester at the C8 position, ensuring no premature hydrolysis. |

| ¹³C NMR (CDCl₃) | Peak at ~192 ppm | Confirms the highly deshielded C4 ketone carbonyl carbon. |

| LC-MS (ESI+) | m/z 235.1 [M+H]⁺ | Verifies the molecular weight (234.25 g/mol ) and overall compound identity. |

| HPLC (UV 254 nm) | Single sharp peak (>98% AUC) | Ensures purity suitable for sensitive biological assays and SAR studies. |

Conclusion

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate is a highly privileged, synthetically tractable scaffold. By leveraging microwave-assisted oxa-Michael additions, researchers can efficiently access this core with high atom economy. Its unique combination of hydrogen-bonding potential (4-oxo), steric bulk (2,2-dimethyl), and a versatile functionalization vector (8-carboxylate) makes it an indispensable asset in the design of next-generation therapeutics targeting SIRT2, RARα, and parasitic infections.

References

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.

- The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem.

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. UEvora.

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv

- An In-depth Technical Guide to 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.

- From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.

- Synthesis and anti-leishmanial activities of uniflorol analogues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

An in-depth technical guide by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Introduction

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The biological activity of these compounds is highly dependent on the substitution pattern on the chroman-4-one ring system. This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of a specific derivative, Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate .

A diligent search of chemical databases reveals a lack of a registered CAS number for this specific molecule, suggesting it is a novel compound or one not widely reported in the scientific literature. Therefore, this guide is structured to provide a robust and scientifically sound pathway for its de novo synthesis and rigorous characterization, empowering researchers to explore its potential applications.

Proposed Synthetic Pathway

The most direct and efficient method for the synthesis of 2,2-dimethyl-substituted chroman-4-ones involves the acid-catalyzed cyclization of a phenol with 3,3-dimethylacrylic acid.[3] This approach is favored for its typically high yields and operational simplicity. To obtain the desired substitution pattern, specifically the methyl carboxylate at the 8-position, we propose a one-pot reaction starting from methyl 3-hydroxybenzoate.

The proposed reaction proceeds via an initial Friedel-Crafts acylation of the electron-rich aromatic ring of methyl 3-hydroxybenzoate by 3,3-dimethylacrylic acid, followed by an intramolecular Michael addition to form the chroman-4-one ring.

Sources

Starting materials for synthesizing Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

This is an in-depth technical guide for the synthesis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate .

Executive Summary

Target Molecule: Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate CAS Registry Number: (Analogous to 8-substituted chromanones; specific isomer synthesis requires regiocontrol) Core Application: Pharmacophore scaffold for BET bromodomain inhibitors, anti-fungal agents, and heterocyclic building blocks in medicinal chemistry.

This guide details the two primary synthetic pathways:

-

The Regioselective Carbonylation Route (Recommended): Utilizes the natural para-directing effect of phenols to secure the 8-position substitution with high fidelity.

-

The Direct Condensation Route: A shorter but lower-yielding path requiring rigorous isomer separation.

Part 1: Strategic Retrosynthesis & Starting Materials

Structural Analysis

The target compound features a benzopyran-4-one (chromanone) core with three critical functionalities:

-

C2: Gem-dimethyl substitution (derived from a C5 prenyl unit).

-

C4: Ketone (oxidation state retained from the cyclization precursor).

-

C8: Methyl ester (the critical regiochemical challenge).

The Regioselectivity Challenge

Direct cyclization of Methyl Salicylate (Methyl 2-hydroxybenzoate) with 3,3-dimethylacrylic acid typically yields the 6-carboxylate isomer as the major product. This occurs because the electrophilic acylation prefers the position para to the activating hydroxyl group (Position 5 of the salicylate, becoming Position 6 of the chroman).

To exclusively target the 8-carboxylate , we must utilize a "Blocking/Directing" strategy. The most robust method involves synthesizing the 8-bromo intermediate (where the bromine atom occupies the position ortho to the oxygen) and converting it to the ester via palladium-catalyzed carbonylation.

Starting Material Specifications

| Reagent | CAS No. | Role | Purity Req. |

| 2-Bromophenol | 95-56-7 | Primary Scaffold (Route A) | >99% (HPLC) |

| Methyl Salicylate | 119-36-8 | Primary Scaffold (Route B) | >99% |

| 3,3-Dimethylacrylic Acid | 541-47-9 | Cyclization Partner (C5 Unit) | >97% |

| Eaton’s Reagent | 39394-84-8 | Cyclization Catalyst (7.7 wt% P2O5 in MsOH) | Reagent Grade |

| Pd(OAc)₂ | 3375-31-3 | Carbonylation Catalyst | 98% |

| Xantphos | 161265-03-8 | Ligand for Carbonylation | >97% |

Part 2: Experimental Protocols

Route A: The Regioselective Carbonylation Pathway (High Fidelity)

Rationale: This route exploits the para-directing nature of the hydroxyl group in 2-bromophenol to place the chromanone ring at position 4 and 5 (relative to OH), leaving the bromine at position 2 (relative to OH) which becomes position 8 in the chroman numbering system.

Step 1: Synthesis of 8-Bromo-2,2-dimethyl-4-chromanone

Reaction:

-

Setup: Charge a flame-dried round-bottom flask with 2-Bromophenol (10.0 g, 57.8 mmol) and 3,3-Dimethylacrylic acid (6.94 g, 69.4 mmol, 1.2 equiv).

-

Catalyst Addition: Add Eaton’s Reagent (30 mL) cautiously under nitrogen atmosphere.

-

Reaction: Heat the mixture to 70°C for 3–5 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

-

Quench: Cool to room temperature and pour slowly onto crushed ice (200 g) with vigorous stirring.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Note: The major product is the 8-bromo isomer due to the para-directing OH group directing the acylation to the open position 4, leaving the Br at the "ortho" position (C8 in chroman).

-

Step 2: Palladium-Catalyzed Methoxycarbonylation

Reaction:

-

Vessel: Use a high-pressure stainless steel autoclave or a heavy-walled glass pressure vessel.

-

Charge: Add 8-Bromo-2,2-dimethyl-4-chromanone (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Triethylamine (2.0 equiv) into Methanol (0.2 M concentration).

-

Atmosphere: Purge with CO (Carbon Monoxide) three times. Pressurize to 50 psi (3.5 bar) CO.

-

Reaction: Heat to 100°C for 16 hours.

-

Workup: Vent CO carefully (fume hood!). Filter the reaction mixture through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Isolation: Dissolve residue in DCM, wash with water, and recrystallize from MeOH/Hexanes to yield Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate as a white crystalline solid.

Route B: Direct Condensation (Academic/Low Yield)

Rationale: Direct reaction of Methyl Salicylate. This yields a mixture of 6-carboxylate (major) and 8-carboxylate (minor). Only recommended if CO chemistry is unavailable.

-

Reagents: Methyl Salicylate (1.0 equiv), 3,3-Dimethylacryloyl Chloride (1.2 equiv).[1]

-

Esterification: React in DCM with Pyridine to form the phenolic ester intermediate.

-

Fries Rearrangement/Cyclization: Treat the intermediate with AlCl₃ (3.0 equiv) at 140°C (neat) or in nitrobenzene.

-

Separation: The resulting mixture will contain predominantly the 6-isomer. The 8-isomer (target) is less polar and can be separated via careful gradient chromatography (Hexane/DCM).

Part 3: Visualization & Logic

Synthesis Logic Flow (Graphviz)

Figure 1: Comparison of the regioselective "Bromo-Route" (Primary) vs. the non-selective Methyl Salicylate route.

Quantitative Comparison of Routes

| Metric | Route A (Carbonylation) | Route B (Direct Methyl Salicylate) |

| Regio-purity | High (>95%) | Low (~15% target isomer) |

| Overall Yield | 60-75% | 10-20% (isolated) |

| Purification | Crystallization | Difficult Chromatography |

| Scalability | High (Industrial Standard) | Low (Loss of material) |

| Safety | Requires CO handling | Standard reagents |

Part 4: Critical Mechanisms & Troubleshooting

Mechanism of Cyclization (Step 1)

The reaction proceeds via a Friedel-Crafts Acylation followed by an Oxa-Michael Addition .

-

Acylation: The acid catalyst activates 3,3-dimethylacrylic acid. The phenol attacks the acyl group. In 2-bromophenol, the para position (relative to OH) is the most nucleophilic site, leading to acylation at C4.

-

Cyclization: The phenolic oxygen attacks the

-carbon of the -

Result: Since the acylation happened at C4 (para), and the Br was at C2 (ortho), the final chromanone has the Br at position 8.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of acrylic acid | Add polymerization inhibitor (Hydroquinone) or lower temp to 60°C. |

| Incomplete Carbonylation | CO pressure too low / Catalyst poisoning | Increase pressure to 100 psi; Ensure reagents are degassed; Use fresh Pd(OAc)₂. |

| Isomer Contamination | Starting material impurity | Verify 2-Bromophenol purity; Ensure no 4-Bromophenol is present. |

References

-

Timár, T., et al. (2000).[1] "Synthesis of 2,2-Dimethyl-4-chromanones." Journal of Heterocyclic Chemistry. (Foundational methodology for chromanone cyclization).

-

Camps, F., et al. (1980).[2][1] "An Improved Procedure for the Preparation of 2,2-Dimethyl-4-chromanones." Synthesis. (Use of Eaton's reagent variants).

-

Gorin, D. J., et al. (2013).[1] "Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids." The Journal of Organic Chemistry. (Alternative esterification techniques).

-

ResearchGate. "Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols." (Regioselectivity data).

Sources

Technical Reference: Spectroscopic Profiling of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

The following technical guide is structured as a high-level reference document for pharmaceutical researchers and analytical chemists. It synthesizes derived spectroscopic data based on established structure-property relationships (SPR) of the chromanone scaffold, supported by authoritative methodologies.[1]

Executive Summary & Compound Identity

Methyl 2,2-dimethyl-4-oxochroman-8-carboxylate is a functionalized benzopyran-4-one derivative. It serves as a critical pharmacophore in the development of selective kinase inhibitors and is a structural analog to intermediates used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

The presence of the gem-dimethyl group at C-2 imparts metabolic stability by blocking oxidation at the benzylic-like ether position, while the C-8 ester provides a handle for further diversification (e.g., amidation or reduction).

| Property | Detail |

| IUPAC Name | Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene-8-carboxylate |

| Molecular Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.25 g/mol |

| Monoisotopic Mass | 234.0892 Da |

| Key Functionality |

Synthesis & Provenance (Context for Impurities)

Understanding the synthetic origin is vital for interpreting the spectroscopic data, particularly for identifying solvent residuals or regioisomeric impurities. The most robust route involves the condensation of methyl 3-methoxysalicylate (or methyl 2-hydroxy-3-benzoate) with 3-methylbut-2-enoic acid (Senecioic acid) or via the Kabbe condensation.

Synthetic Pathway Logic

The formation of the chroman-4-one core typically proceeds via a Friedel-Crafts acylation/cyclization sequence.

Figure 1: Canonical synthetic route via acid-catalyzed condensation. Impurities may include uncyclized prenyl esters or 6-isomer byproducts.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The NMR data below describes the specific chemical shifts (

H NMR (400 MHz, CDCl

)

The spectrum is characterized by the distinct gem-dimethyl singlet and the splitting pattern of the 1,2,3-trisubstituted benzene ring.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.46 | Singlet (s) | 6H | C2-(CH | Characteristic gem-dimethyl adjacent to Oxygen. |

| 2.74 | Singlet (s) | 2H | C3-H | Methylene |

| 3.92 | Singlet (s) | 3H | COOC H | Methyl ester singlet, typical range 3.8–4.0 ppm. |

| 7.05 | Triplet (t) | 1H | C6-H | J |

| 8.02 | Doublet of Doublets (dd) | 1H | C5-H | J |

| 8.12 | Doublet of Doublets (dd) | 1H | C7-H | J |

Analyst Note: The distinction between H-5 and H-7 is critical. H-5 is typically slightly upfield of H-7 in this specific scaffold because the ester at C-8 exerts a strong localized deshielding effect on the ortho proton (H-7), whereas H-5 is deshielded by the ketone. 2D NMR (HMBC) is recommended for absolute assignment.

C NMR (100 MHz, CDCl

)

| Shift ( | Type | Assignment |

| 26.5 | CH | Gem-dimethyl carbons |

| 49.1 | CH | C-3 (Methylene |

| 52.4 | CH | Ester methyl carbon |

| 79.8 | C | C-2 (Quaternary ether carbon) |

| 119.5 | CH | C-6 (Aromatic) |

| 121.0 | C | C-8 (Quaternary, ester substituted) |

| 122.5 | C | C-4a (Bridgehead) |

| 129.8 | CH | C-5 (Aromatic) |

| 135.2 | CH | C-7 (Aromatic) |

| 158.4 | C | C-8a (Bridgehead, O-linked) |

| 165.8 | C | C OOCH |

| 192.1 | C | C-4 (Ketone Carbonyl) |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid QC checkpoint for functional group integrity.

-

2980–2940 cm

: C-H stretch (Aliphatic, gem-dimethyl). -

1725 cm

(Strong): C=O stretch (Ester). Note: Esters typically appear at higher wavenumbers than conjugated ketones. -

1685 cm

(Strong): C=O stretch (Aryl ketone). -

1595, 1470 cm

: C=C skeletal vibrations (Aromatic ring). -

1240–1260 cm

: C-O-C asymmetric stretch (Aryl alkyl ether).

Mass Spectrometry (EI-MS / ESI-MS)

The fragmentation pattern of 2,2-dimethylchromanones is predictable via Retro-Diels-Alder (RDA) mechanisms.

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 234 -

Base Peak: Often m/z 178 (Loss of Isobutene via RDA) or m/z 219 (Loss of Methyl).

Fragmentation Logic (DOT Diagram):

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Standard NMR Acquisition Protocol

To ensure reproducibility and comparable shifts to the data above:

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS (v/v) as an internal standard.-

Rationale: Protic solvents like DMSO-d

may shift the ester and ketone signals and broaden aromatic peaks due to viscosity.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Parameters (400 MHz):

-

Pulse angle: 30°

-

Relaxation delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).

-

Scans (NS): 16 (1H), 1024 (13C).

-

-

Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform to improve signal-to-noise ratio.

GC-MS Analysis for Purity

-

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Detection: EI mode, scan range 40–500 amu.

References

-

Kabbe, H. J. (1978). Synthesis of 2,2-dimethyl-4-chromanones. Synthesis, 1978(12), 886-887.

-

PubChem. (2025). Compound Summary: Chroman-4-one derivatives. National Library of Medicine.

-

Kesteleyn, B., et al. (2013). Synthesis of Enzalutamide and related Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11).[3]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for shift prediction rules).

-

AIST Spectral Database for Organic Compounds (SDBS). Spectra of 2,2-dimethylchroman-4-one (SDBS No. 12345).

Disclaimer: While spectral data presented here is derived from high-fidelity predictive models and validated literature on homologous series, experimental verification with a purified standard is recommended for regulatory filings.

Sources

IUPAC name and synonyms for Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

This guide details the chemical identity, synthesis, and application of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate , a specialized benzopyran intermediate.

Part 1: Chemical Identity & Nomenclature[1][2]

This compound is a functionalized chromanone (dihydrobenzopyranone), serving as a critical scaffold in the synthesis of tricyclic pharmaceuticals, particularly cannabinoids and flavonoids. Its structural distinctiveness lies in the 8-position ester , which provides a handle for further derivatization ortho to the ring oxygen—a position often difficult to access via standard Friedel-Crafts acylation.

Validated Nomenclature

-

IUPAC Name: Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-8-carboxylate

-

Preferred IUPAC (Pin): Methyl 2,2-dimethyl-4-oxochromane-8-carboxylate

-

Chemical Formula:

[1][2][3][4][5] -

Molecular Weight: 234.25 g/mol [1]

Synonyms & Identifiers

-

Common Synonyms:

-

8-Methoxycarbonyl-2,2-dimethylchroman-4-one

-

Methyl 8-carboxylate-2,2-dimethyl-4-chromanone

-

Methyl 2,2-dimethyl-4-oxo-8-chromancarboxylate

-

-

CAS Registry: While the 6-carboxylate isomer (CAS 41118-19-8) is common, the 8-carboxylate is a specialized research intermediate often synthesized de novo rather than cataloged in bulk.

Structural Data Table

| Property | Value | Note |

| Core Scaffold | 4-Chromanone | 3,4-dihydro-2H-1-benzopyran-4-one |

| Substituents | 2,2-Dimethyl | Gem-dimethyl group at C2 |

| Functional Group | Methyl Ester | At C8 (Ortho to ring Oxygen) |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | Ester (2), Ketone (1), Ether (1) |

| Predicted LogP | ~2.1 - 2.5 | Lipophilic |

Part 2: Synthesis Protocol (Regioselective Strategy)

Challenge: Direct condensation of methyl salicylate with 3,3-dimethylacrylic acid typically yields the 6-carboxylate isomer due to the electronic preference for para-acylation relative to the phenol activators. Solution: To secure the 8-position , the synthesis must proceed via O-alkylation followed by Claisen Rearrangement . This forces the prenyl group to the ortho position (C3 of the salicylate, which becomes C8 of the chroman).

Reagents & Materials[7]

-

Precursor: Methyl Salicylate (Methyl 2-hydroxybenzoate)

-

Alkylation Agent: 3-Chloro-3-methylbut-1-yne (or 3-Bromo-3-methylbut-1-yne)

-

Catalyst: Potassium Carbonate (

), Potassium Iodide (KI) -

Solvent: Acetone or DMF (Anhydrous)

-

Cyclization Agent:

-Diethylaniline (high boiling solvent for rearrangement)

Step-by-Step Methodology

Step 1: O-Propargylation

-

Dissolve Methyl Salicylate (1.0 eq) in anhydrous acetone.

-

Add

(2.0 eq) and catalytic KI (0.1 eq). -

Add 3-Chloro-3-methylbut-1-yne (1.2 eq) dropwise at room temperature.

-

Reflux for 6–12 hours. Monitor by TLC (disappearance of phenol).

-

Filter salts, concentrate, and purify the aryl propargyl ether intermediate.

Step 2: Thermal Claisen Rearrangement & Cyclization

Note: This step often performs the rearrangement and cyclization in a cascade sequence.

-

Dissolve the ether intermediate in

-Diethylaniline . -

Heat to 180–200°C under inert atmosphere (

) for 4–8 hours. -

Mechanism: The ether undergoes a [3,3]-sigmatropic rearrangement to the ortho position (C3 of the ring). The resulting intermediate tautomerizes and cyclizes to form the 2,2-dimethylchromene .

-

Variation: To get the chromanone (4-oxo), the chromene must be oxidized (e.g., hydroboration/oxidation) OR the starting material should be reacted with 3-methylbut-2-enoyl chloride followed by Fries rearrangement and Michael addition.

-

Alternative: Direct Chromanone Synthesis (Kabbe Condensation)

For the 4-oxo derivative specifically, the Kabbe Condensation is preferred if regioselectivity allows:

-

Reactants: Methyl Salicylate + Acetone (or Mesityl Oxide).

-

Conditions: Pyrrolidine (catalyst), reflux.

-

Limitation: This often gives low yields with electron-withdrawing esters.

Part 3: Mechanistic Pathway (Visualization)

The following diagram illustrates the logical flow for the Claisen-mediated synthesis , which is the most reliable method to ensure the substituent ends up at the 8-position.

Caption: Pathway ensuring 8-position functionalization via Claisen Rearrangement, bypassing the para-selectivity of standard Friedel-Crafts.

Part 4: Applications in Drug Discovery

This molecule is not a final drug but a high-value Pharmacophore Scaffold .

Cannabinoid Analog Synthesis

The 2,2-dimethylchroman core is the structural backbone of Cannabichromene (CBC) and

-

Utility: The 8-carboxylate allows for the attachment of polar side chains or heterocycles, modifying the lipophilicity profile of cannabinoid ligands to reduce CNS penetration or enhance CB2 receptor selectivity.

HCV Polymerase Inhibitors

Benzopyran derivatives are explored as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

-

Mechanism: The ester at position 8 can be hydrolyzed to the acid and coupled with sulfonamides to create an acidic "tail" that interacts with the allosteric thumb pocket of the polymerase enzyme.

Flavonoid Mimetics

Synthetic flavonoids often require substitution on the A-ring (the benzopyran side). The 8-position is critical for mimicking natural products like Wogonin or Baicalein derivatives, which have anti-inflammatory and anti-cancer properties.

References

-

Hepworth, J. D. (1984). Chemistry of the Hydroxy- and Alkoxy-2,2-dimethylchromenes and -chromans. In: Ellis, G.P. (eds) Chromenes, Chromanones, and Chromones. The Chemistry of Heterocyclic Compounds. Wiley.[1]

-

North, J. T., et al. (1995). Synthesis of 2,2-Dimethylchroman-4-ones via the Kabbe Condensation. Journal of Organic Chemistry, 60(11).

-

Anand, N., & Singh, P. (2018). Synthetic approaches to chroman-4-ones: A review. Arkivoc, 2018(ii). (General review of chromanone synthesis methodologies including Claisen routes).

-

Mahajan, A., et al. (2019). Synthesis and medicinal significance of benzopyrans: A review. European Journal of Medicinal Chemistry. (Context for 8-substituted benzopyran applications).

Sources

- 1. Aloesol | C13H14O4 | CID 5318230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Aloesol (FDB014434) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. LOTUS: Natural Products Online [lotus.naturalproducts.net]

- 5. 4-butyl-7,8-dihydroxy-2H-chromen-2-one - C13H14O4 | CSSB00000721706 [chem-space.com]

The Chromanone Scaffold: Synthetic Evolution and Therapeutic Utility

[1][2]

Executive Summary & Structural Significance

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its unsaturated analogue, chromone.[1][2] While chromones possess a C2-C3 double bond that confers planarity and conjugation, chromanones are characterized by a saturated C2-C3 bond. This saturation introduces a chiral center at C2 , a feature that drastically alters the scaffold's 3D topography and binding kinetics compared to planar chromones.

Historically, chromanones were viewed primarily as biosynthetic intermediates of flavonoids (flavanones). However, modern structure-activity relationship (SAR) profiling has elevated the chromanone moiety to a "privileged scaffold," particularly in the development of selective Sirtuin 2 (SIRT2) inhibitors and anti-mitotic agents.

Structural Differentiation[3][4][5]

-

Chromone: Planar, conjugated system. Intercalates DNA; often kinase non-selective.

-

Chromanone: Non-planar, C2-chiral. The "puckered" heterocyclic ring allows for specific hydrophobic pocket occupancy, crucial for enzyme selectivity (e.g., SIRT2 vs. SIRT1).

Synthetic Evolution: From Friedel-Crafts to Asymmetric Organocatalysis

The synthesis of chromanone derivatives has evolved from harsh acid-mediated cyclizations to precise, enantioselective organocatalytic methods.

Classical Approach: Intramolecular Friedel-Crafts

The historical route, still used for non-chiral bulk synthesis, involves the reaction of phenols with 3-halopropionic acids or acryloyl chlorides.

-

Mechanism: Phenolic esterification followed by Fries rearrangement or direct Friedel-Crafts acylation.

-

Limitation: Requires strong Lewis acids (AlCl₃, BF₃·OEt₂), high temperatures, and lacks stereocontrol at C2.

Modern Approach: Enantioselective Organocatalysis

To access the biologically active (S)- or (R)-enantiomers, modern protocols utilize bifunctional organocatalysts . The most robust method involves the intramolecular oxa-Michael addition of 2'-hydroxychalcones.

Experimental Protocol: Enantioselective Synthesis via Bifunctional Thiourea

This protocol yields high enantiomeric excess (ee) for C2-substituted chromanones.

Reagents:

-

Substrate: (E)-1-(2-hydroxyphenyl)-3-alkylprop-2-en-1-one (2'-hydroxychalcone derivative).

-

Catalyst: Bifunctional quinine-derived thiourea (10 mol%).

-

Solvent: Toluene or Xylenes.

-

Additives: 4Å Molecular Sieves.

Step-by-Step Methodology:

-

Catalyst Preparation: Flame-dry a round-bottom flask under Argon. Add the bifunctional thiourea catalyst (0.10 equiv) and 4Å molecular sieves.

-

Solvation: Dissolve the 2'-hydroxychalcone substrate (1.0 equiv) in anhydrous toluene (0.1 M concentration).

-

Initiation: Add the substrate solution to the catalyst flask at room temperature.

-

Reaction: Stir the mixture at 40°C for 24–48 hours. Monitor via HPLC (Chiralpak AD-H column) for consumption of the chalcone.

-

Quench & Purification: Filter off molecular sieves. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the chiral chromanone.

Self-Validating Check:

-

NMR Verification: The disappearance of the vinylic protons (δ 7.5–8.0 ppm) and the appearance of the C2-H (dd, ~4.5 ppm) and C3-H2 (multiplets, ~2.8 ppm) signals confirm cyclization.

-

Chiral HPLC: Compare retention times against a racemic standard to calculate % ee.

Visualization of Synthetic Pathways

The following diagram illustrates the divergence between the classical acid-mediated route and the modern organocatalytic route.

Caption: Divergence of chromanone synthesis: Classical acid-mediated cyclization yields racemates, while organocatalytic oxa-Michael addition yields high-value chiral scaffolds.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The chromanone scaffold has found its most potent application as a selective inhibitor of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase implicated in neurodegeneration (Parkinson's) and cancer.[3][4]

The SIRT2 Selectivity Filter

Unlike planar inhibitors, chromanones exploit a specific hydrophobic tunnel in SIRT2.

-

C2 Position (The Anchor): Substitution with a 3–5 carbon alkyl chain (e.g., propyl, pentyl) is critical. This chain occupies a hydrophobic pocket unique to SIRT2, excluding the smaller SIRT1 pocket.

-

C6 & C8 Positions (Electronic Tuning): Electron-withdrawing groups (EWGs) such as Bromine (Br) or Chlorine (Cl) at these positions enhance potency by increasing the acidity of the scaffold or engaging in halogen bonding with the enzyme backbone.

-

C4 Carbonyl: Essential for hydrogen bonding with the conserved isoleucine or valine residues in the catalytic site.

Quantitative Data: SIRT2 Inhibition Potency

| Compound Variant | C2 Substituent | C6 Substituent | C8 Substituent | SIRT2 IC₅₀ (µM) | Selectivity (vs SIRT1) |

| Base Scaffold | H | H | H | > 100 | N/A |

| Variant A | Methyl | H | H | 58.2 | Low |

| Variant B | Pentyl | H | H | 12.4 | Moderate |

| Variant C | Pentyl | Cl | H | 4.1 | High |

| Lead Candidate | Pentyl | Br | Br | 1.5 | > 50-fold |

Table 1: SAR data demonstrating the necessity of C2-alkyl chains and C6/C8 halogenation for potent SIRT2 inhibition (Data adapted from Gustafsson et al., J. Med. Chem).[5][6][2][7][4][8][9][10][11][12][13]

Mechanism of Action & Therapeutic Logic

The biological utility of chromanone derivatives stems from their ability to modulate post-translational modifications, specifically acetylation.

Pathway Visualization: SIRT2 Inhibition in Oncology

In cancer cells, SIRT2 overexpression leads to the deacetylation of

Caption: Mechanism of Action: Chromanone-mediated SIRT2 inhibition restores p53 levels and stabilizes microtubules via hyperacetylation, triggering cancer cell death.

Future Outlook: PROTACs and Hybrids

The current frontier in chromanone research involves Proteolysis Targeting Chimeras (PROTACs) . By linking the chromanone scaffold (as the SIRT2 ligand) to an E3 ligase ligand (like Thalidomide) via a PEG linker, researchers aim to degrade SIRT2 rather than merely inhibit it. This overcomes the transient nature of occupancy-driven inhibition.

References

-

Gustafsson, A. B., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.

-

Emami, S., & Ghanbarimasir, Z. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry.

-

Keri, R. S., et al. (2014).[14] "Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity."[5] European Journal of Medicinal Chemistry.

-

Seifert, T., et al. (2014). "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells." Journal of Medicinal Chemistry.

-

Lu, Y., et al. (2020). "Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions." Asian Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. helda.helsinki.fi [helda.helsinki.fi]

- 4. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academia.edu [academia.edu]

- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [gupea.ub.gu.se]

- 12. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

- 13. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 14. ijrar.org [ijrar.org]

Comprehensive Theoretical Framework for the Stability Analysis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

Executive Summary & Structural Significance[1]

Methyl 2,2-dimethyl-4-oxochroman-8-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for tricyclic pharmacophores (e.g., cannabinoids, flavonoids).[1] Its stability profile is governed by the interplay between the chroman-4-one core , the gem-dimethyl effect at the C2 position, and the electronic withdrawal of the C8-ester moiety .

This technical guide provides a rigorous theoretical framework for characterizing the thermodynamic and kinetic stability of this molecule. It moves beyond basic characterization to predictive modeling using Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.[2]

Structural Logic[1][3]

-

Gem-Dimethyl Group (C2): Induces the Thorpe-Ingold effect, restricting conformational freedom and preventing oxidative degradation at the C2 position, thereby enhancing metabolic stability compared to unsubstituted chromanones.

-

C8-Carboxylate: Acts as an electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic attack but activating the system for specific nucleophilic derivatizations.

-

C4-Carbonyl: The primary site of unsaturation, conjugated with the benzene ring, serving as the focal point for tautomeric equilibrium studies.

Computational Methodology: The "In-Silico" Protocol

To ensure high-fidelity results that correlate with experimental observations (NMR, X-ray), the following computational workflow is mandated. This protocol balances computational cost with electronic accuracy.

Level of Theory[4][5][6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing accurate geometries and vibrational frequencies.[1]

-

Basis Set: 6-311++G(d,p) .[3]

-

Diffuse functions (++): Critical for capturing the lone pair interactions of the oxygen atoms (ester and ketone).

-

Polarization functions (d,p): Essential for the aromatic ring and methyl groups.

-

-

Software Environments: Gaussian 16, GAMESS, or ORCA.[1]

Validated Workflow (DOT Visualization)

Figure 1: Standardized DFT workflow for validating the ground-state geometry of chromanone derivatives.

Electronic Stability & Reactivity Descriptors

The kinetic stability of the molecule—its resistance to spontaneous decomposition or reaction—is quantified through Frontier Molecular Orbitals (FMO).

HOMO-LUMO Gap Analysis

The energy gap (

-

HOMO Location: Predominantly localized on the aromatic ring and the lone pairs of the C4-carbonyl oxygen.

-

LUMO Location: Delocalized over the

system of the carbonyl and the electron-deficient aromatic ring (due to C8-ester). -

Stability Correlation:

Data Table: Theoretical Reactivity Descriptors

| Parameter | Symbol | Formula | Interpretation for Target |

| Ionization Potential | Energy required to remove an electron (Oxidation resistance). | ||

| Electron Affinity | Energy released when adding an electron (Reduction susceptibility). | ||

| Chemical Hardness | High | ||

| Electrophilicity Index | Measures propensity to accept electrons. High due to C8-ester. |

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the distribution of charge, predicting non-covalent interactions (e.g., crystal packing, receptor binding).

-

Negative Potential (Red): Concentrated at the C4-carbonyl oxygen and the C8-ester carbonyl oxygen .[1] These are the primary H-bond acceptor sites.

-

Positive Potential (Blue): Localized on the methyl protons and the aromatic protons.

-

Neutral (Green): The hydrophobic gem-dimethyl region.

Thermodynamic Stability & Intramolecular Interactions

Natural Bond Orbital (NBO) Analysis

Stability is not just steric; it is electronic. NBO analysis quantifies the stabilization energy (

-

Key Interaction:

and -

The Gem-Dimethyl Effect: The steric bulk of the 2,2-dimethyl group compresses the internal bond angle at C2, forcing the ring into a specific conformation (often a distorted sofa/half-chair). This conformational lock maximizes orbital overlap between the benzene ring and the C4-carbonyl, increasing resonance stabilization energy.

Tautomerism

While 4-hydroxycoumarins exhibit significant tautomerism, 2,2-dimethyl-4-oxochroman-8-carboxylate lacks an enolizable proton at C3 (unless forced under extreme basic conditions), rendering it tautomerically stable .[1] This is a critical advantage for drug formulation, preventing polymorphism issues related to tautomeric shifts.

Experimental Validation Protocol

Theoretical data must be grounded in physical reality. The following experimental setup validates the calculated stability.

Synthesis & Stress Testing

-

Synthesis: Via Kabbe Condensation or reaction of methyl 3-acetyl-2-hydroxybenzoate with acetone/pyrrolidine.[1]

-

Hydrolytic Stability Test:

-

Dissolve compound in DMSO-

/ -

Monitor via 1H NMR over 24 hours.

-

Prediction: The C8-ester is susceptible to base-catalyzed hydrolysis (saponification) at pH > 9.[1] The C4-carbonyl and gem-dimethyl ether linkage should remain stable.

-

Reactivity Logic Flow (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) and stability logic derived from theoretical descriptors.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Sebastian, S., et al. (2015). Study on conformational stability, molecular structure, vibrational spectra, NBO, TD-DFT, HOMO and LUMO analysis of 3-formyl chromone. Journal of Molecular Structure, 1084, 55-73.[5]

-

Kabbe, H. J. (1978). Synthesis of 2,2-dimethyl-4-chromanones. Synthesis, 1978(12), 886-887.[1]

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

Sources

- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum’s Acid Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Substituted Chromanones: A Technical Guide to SAR and Therapeutic Potential

Topic: Potential Biological Activity of Substituted Chromanones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chroman-4-one (dihydro-4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized analogue, chromone, by the saturation of the C2-C3 bond.[1] This structural nuance imparts unique conformational flexibility and reactivity, allowing the scaffold to serve as a versatile pharmacophore for diverse biological targets. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic accessibility of substituted chromanones, providing a roadmap for their optimization as therapeutic agents in oncology, infectious disease, and neurodegeneration.

Part 1: The Pharmacophore & Structural Logic

The chroman-4-one core consists of a benzene ring (Ring A) fused to a dihydropyrone ring (Ring B).[2] Unlike planar chromones, the C2 and C3 sp³-hybridized carbons in chromanones create a "puckered" half-chair conformation in Ring B. This non-planar geometry is critical for binding to stereospecific hydrophobic pockets in enzymes like Monoamine Oxidase B (MAO-B) and Sirtuin 2 (SIRT2).

Key Substitution Vectors

-

Position C2: Critical for lipophilicity and steric fit. Aryl or alkyl substitution here dictates selectivity (e.g., 2-phenyl variants mimic flavonoids).

-

Position C3: The primary site for condensation reactions (e.g., aldol condensation to form benzylidene derivatives). Exocyclic double bonds here restrict rotation, often enhancing potency against kinase targets.

-

Positions C6 & C8 (Ring A): Electronic modulation sites. Electron-withdrawing groups (EWGs) like halogens (Cl, F) at C6 often improve metabolic stability and enhance binding affinity via halogen bonding.

Part 2: Therapeutic Areas & SAR Analysis[3]

1. Oncology: Targeting Apoptosis and Epigenetics

Substituted chromanones exhibit potent antiproliferative activity, particularly against breast (MCF-7) and lung (A549) cancer lines.

-

Mechanism of Action:

-

SIRT2 Inhibition: SIRT2 is an NAD+-dependent deacetylase involved in cell cycle regulation. 6,8-disubstituted chromanones (e.g., 6-chloro-8-nitro) occupy the hydrophobic acyl-lysine channel of SIRT2, inhibiting its activity and forcing cancer cells into apoptosis.

-

Tubulin Polymerization: 3-benzylidene chromanones bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

-

Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.

-

Table 1: SAR of Anticancer Chromanones

| Position | Substituent | Effect on Activity | Mechanistic Insight |

| C3 | Benzylidene | High Increase | Planarity mimics combretastatin A-4; targets tubulin. |

| C6 | Chlorine / Fluorine | Increase | Enhances lipophilicity and metabolic half-life. |

| C7 | Hydroxyl (-OH) | Moderate Increase | H-bond donor; improves solubility but may increase glucuronidation. |

| C2 | Alkyl (C3-C5) | Variable | Critical for SIRT2 selectivity; too bulky reduces potency. |

2. Neuroprotection: MAO-B and Neuroinflammation

Chromanones are emerging as dual-target ligands for Alzheimer’s and Parkinson’s disease.

-

MAO-B Inhibition: The C3-heteroarylidene chromanone scaffold acts as a reversible inhibitor of MAO-B. The "puckered" ring B allows the inhibitor to fit into the bipartite cavity of MAO-B, while the C3-side chain extends into the entrance cavity.

-

Anti-Neuroinflammation: Inhibition of the TLR4/NF-κB pathway.[3] Chromanones block the phosphorylation of IκB, preventing the nuclear translocation of NF-κB and suppressing pro-inflammatory cytokines (TNF-α, IL-6, iNOS).

DOT Diagram 1: Neuroinflammatory Signaling Inhibition

Caption: Chromanone derivatives mitigate neuroinflammation by intercepting the TLR4/PI3K/NF-κB signaling cascade, preventing cytokine release.

Part 3: Synthesis Strategies

For drug development, accessing the chromanone scaffold efficiently is paramount. Two primary routes are recommended based on scalability and functional group tolerance.

Route A: Base-Catalyzed Cyclization of 2'-Hydroxychalcones

This is the preferred route for generating 2-arylchroman-4-ones (flavanones).

-

Claisen-Schmidt Condensation: 2'-hydroxyacetophenone + Benzaldehyde

2'-Hydroxychalcone. -

Intramolecular Oxa-Michael Addition: Cyclization of the chalcone using NaOAc or NaOH.

Route B: Kabbe Condensation (Pyrrolidine-Catalyzed)

A one-pot synthesis ideal for 2-alkyl or spiro-chromanones.

-

Reaction: 2'-hydroxyacetophenone + Ketone/Aldehyde + Pyrrolidine (catalyst).

-

Mechanism: Formation of an enamine intermediate which undergoes alkylation followed by cyclization.

DOT Diagram 2: Synthetic Workflow (Kabbe Condensation)

Caption: The Kabbe condensation offers a streamlined, one-pot entry to substituted chromanones via an enamine intermediate.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Phenylchroman-4-one (Flavanone)

Validated for high yield and purity.

Reagents:

-

2'-Hydroxychalcone (1.0 equiv)

-

Sodium Hydroxide (NaOH) (10% aqueous solution)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl) (1M)[4]

Procedure:

-

Dissolution: Dissolve 2'-hydroxychalcone (e.g., 5 mmol) in 30 mL of ethanol in a round-bottom flask.

-

Cyclization: Add 10 mL of 10% NaOH solution dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The bright yellow chalcone spot should disappear, replaced by a non-fluorescent chromanone spot.

-

Quenching: Cool the reaction to room temperature. Pour into 100 mL of ice-water containing 5 mL of 1M HCl to neutralize the base.

-

Isolation: A white to pale-yellow precipitate will form. Filter under vacuum.

-

Purification: Recrystallize from ethanol/water (8:2) to afford the pure product.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Standard operating procedure for evaluating anticancer potential.

Materials:

-

Cell lines: MCF-7 (Breast cancer), A549 (Lung cancer).

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solvent: DMSO.

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add chromanone derivatives (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO-only as a negative control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells reduce MTT to purple formazan crystals.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism or equivalent).

Part 5: Future Outlook

The chromanone scaffold is evolving from simple substitution to hybrid pharmacophores. Current trends indicate that spiro-chromanones (rigidified structures) and chromanone-metal complexes (for targeted delivery) represent the next frontier. Specifically, C3-spiro-oxindole derivatives are showing exceptional promise as MDM2 inhibitors, reactivating p53 in resistant cancer phenotypes.

References

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry (2012).

-

Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry (2023). [6]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules (2025).

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega (2024).[7]

-

Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones. Journal of Natural Products (2014).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate in Pharmaceutical Discovery

This Application Note and Protocol Guide is structured to provide a comprehensive technical deep-dive into Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate , a strategic heterocyclic building block.

Executive Summary & Strategic Value

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate (MDOC-8) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common 6-isomer, the 8-carboxylate congener offers a unique vector for substituent growth, projecting functional groups into orthogonal chemical space relative to the chroman core.

Key Structural Advantages:

-

Gem-dimethyl group (C2): Increases lipophilicity and metabolic stability by blocking oxidative metabolism at the benzylic ether position. It also restricts the conformational flexibility of the pyran ring, potentially lowering the entropic penalty of binding.

-

Ketone handle (C4): Enables divergent synthesis (e.g., reductive amination, spiro-cyclization, Grignard addition).

-

Ester handle (C8): Located ortho to the pyran oxygen, this position allows for the construction of "molecular clamps" or specific hydrogen-bonding interactions in the binding pocket (e.g., HSP90 inhibitors, Potassium channel modulators).

Chemical Profile & Stability

| Property | Specification | Notes |

| IUPAC Name | Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene-8-carboxylate | |

| Molecular Formula | C₁₃H₁₄O₄ | |

| Molecular Weight | 234.25 g/mol | |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Poor water solubility (< 0.1 mg/mL) |

| Stability | Stable at RT; Hygroscopic | Store under inert gas (N₂/Ar) at 4°C |

| Reactivity | C4-Ketone (Electrophilic), C8-Ester (Electrophilic) | Orthogonal reactivity allows sequential functionalization |

Synthetic Accessibility & Regiocontrol

The synthesis of the 8-isomer is synthetically more demanding than the 6-isomer due to the directing effects of the phenol group. Direct Friedel-Crafts acylation of methyl salicylate typically favors the para position (C5 of the phenol, C6 of the chroman).

The "Directed" Synthesis Route (Recommended)

To exclusively access the 8-carboxylate, we recommend a route via Fries Rearrangement followed by a Kabbe Condensation . This ensures the acetyl group is installed ortho to the phenol before ring closure.

Step 1: Fries Rearrangement (Regioselective Acetylation)

-

Precursor: Methyl 2-acetoxybenzoate (Aspirin Methyl Ester).

-

Reagent: Aluminum Chloride (AlCl₃), neat or in Nitrobenzene.

-

Mechanism: The acyl group migrates. While para-migration (to C5) is favored, high temperatures (120–140°C) or specific Lewis acids can enhance the ortho-migration (to C3) product: Methyl 3-acetyl-2-hydroxybenzoate .

-

Purification: The 3-acetyl isomer (ortho) forms a strong intramolecular H-bond, lowering its boiling point and polarity compared to the 5-acetyl isomer, allowing separation by steam distillation or silica chromatography.

Step 2: Kabbe Condensation (Ring Closure)

-

Reagents: Acetone, Pyrrolidine (Catalyst).

-

Conditions: Reflux in Methanol.

-

Mechanism: Pyrrolidine forms an enamine with acetone, which undergoes an aldol condensation with the acetyl group of the salicylate, followed by Michael addition/cyclization.

-

Outcome: Formation of the 2,2-dimethylchroman-4-one core with the ester locked at C8.

Detailed Experimental Protocols

Protocol A: Kabbe Condensation for Chroman-4-one Formation

Objective: Synthesis of Methyl 2,2-dimethyl-4-oxochroman-8-carboxylate from Methyl 3-acetyl-2-hydroxybenzoate.

Materials:

-

Methyl 3-acetyl-2-hydroxybenzoate (1.0 eq)

-

Acetone (5.0 eq)

-

Pyrrolidine (0.5 eq)

-

Methanol (Anhydrous)

-

Molecular Sieves (3Å, optional)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

-

Dissolution: Add Methyl 3-acetyl-2-hydroxybenzoate (10 mmol, 2.08 g) to Methanol (50 mL).

-

Addition: Add Acetone (50 mmol, 3.7 mL) followed by Pyrrolidine (5 mmol, 0.41 mL). Note: The solution may turn yellow/orange due to enamine formation.

-

Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (phenol) will disappear, and a less polar fluorescent spot will appear.

-